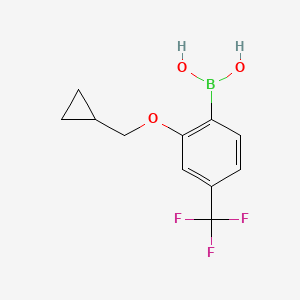
2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinases (JAKs), a family of intracellular enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
科学的研究の応用
Catalysis and Organic Synthesis
Catalyzed Dehydrative Condensation
This compound, as part of the bis(trifluoromethyl)phenylboronic acid family, has been utilized in catalyzed dehydrative amidation between carboxylic acids and amines. It is particularly effective in the synthesis of α-dipeptides (Wang, Lu, & Ishihara, 2018).
Palladium-Catalyzed Coupling Reactions
Its structural analogs have been employed in palladium-catalyzed cross-coupling reactions to synthesize liquid crystal materials, contributing to the field of materials chemistry (Hird, Toyne, & Gray, 1994).
Medicinal Chemistry
Cytotoxicity Studies
Derivatives of cyclopropylboronic acids have demonstrated moderate cytotoxicity against human epithelial mammary cells, indicating potential applications in cancer research (Naumov et al., 2007).
Anticancer Activity
Similarly, compounds containing cyclopropylboronic acid derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, highlighting their significance in developing new cancer therapies (De et al., 2010).
Supramolecular Chemistry
- Supramolecular Assemblies: Boronic acids, including phenylboronic and 4-methoxyphenylboronic acids, have been used in the design and synthesis of supramolecular assemblies, showcasing their potential in creating novel materials (Pedireddi & Seethalekshmi, 2004).
Bioconjugate Chemistry
- Modification of DNA: Phenylboronic acid, a relative of 2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid, has been used in the postsynthetic modification of oligonucleotides, demonstrating the versatility of boronic acids in bioconjugate chemistry (Steinmeyer & Wagenknecht, 2018).
作用機序
Target of Action
Boronic acids are known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, boronic acids are known to participate in transmetalation , a process where an organometallic compound transfers a ligand to a metal complex .
Biochemical Pathways
Boronic acids are known to participate in the suzuki–miyaura cross-coupling reaction , which is a type of chemical reaction where a carbon–carbon bond is formed .
Result of Action
Boronic acids are known to participate in carbon–carbon bond-forming reactions , which could potentially lead to the synthesis of various organic compounds.
Action Environment
Environmental factors are known to affect the biosynthesis of secondary metabolites in plants , which could potentially influence the action of boronic acids.
特性
IUPAC Name |
[2-(cyclopropylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BF3O3/c13-11(14,15)8-3-4-9(12(16)17)10(5-8)18-6-7-1-2-7/h3-5,7,16-17H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSCZAFUDFPWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OCC2CC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2438697.png)
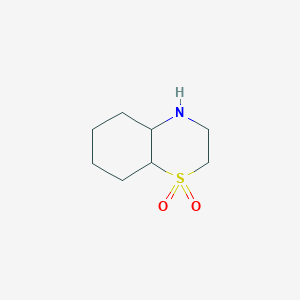
![1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2438699.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2438700.png)
![(E)-methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438702.png)
![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2438704.png)
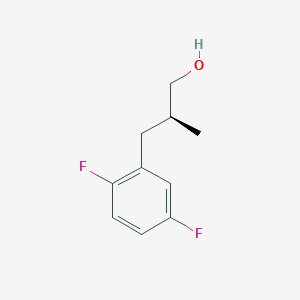
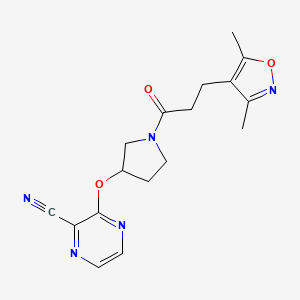
![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2438710.png)
![N-[(2-chlorophenyl)methyl]-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide](/img/structure/B2438711.png)
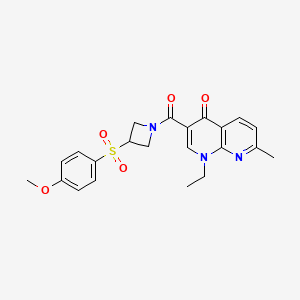
![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2438714.png)
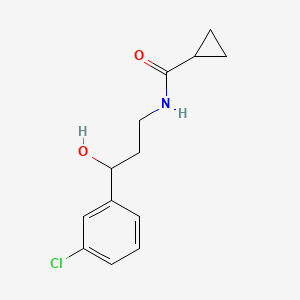
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid](/img/structure/B2438718.png)